4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine
Description
“4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine” is an organic compound featuring a pyridine core substituted at the 4-position with an ether-linked azetidine ring. The azetidine moiety is further functionalized with a 2,6-difluorophenylmethyl group. This structure combines a rigid heterocyclic framework (pyridine) with a strained azetidine ring, introducing unique steric and electronic properties. The 2,6-difluorophenyl group contributes to electron-withdrawing effects and influences molecular interactions, while the azetidine-ether linker may enhance solubility and modulate conformational flexibility.
Properties
IUPAC Name |
4-[1-[(2,6-difluorophenyl)methyl]azetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c16-14-2-1-3-15(17)13(14)10-19-8-12(9-19)20-11-4-6-18-7-5-11/h1-7,12H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMWXODALYVJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2F)F)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzyl halide.
Coupling with Pyridine: The final step involves coupling the azetidine derivative with a pyridine ring through an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow chemistry techniques can also be employed to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or electrical conductivity.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pyridine-containing molecules.
Mechanism of Action
The mechanism of action of 4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the azetidine moiety can modulate the compound’s overall conformation and reactivity. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Table 1. Comparative Analysis of Structural and Functional Features
Key Research Findings from Literature
Steric and Solubility Effects : Alkoxy side chains in Ir-D1/D2 enhance solubility by ~30% compared to Ir-D0, critical for inkjet-printable OLEDs . The target compound’s azetidine linker may offer similar benefits, though experimental validation is needed.
Electronic Tuning : Symmetrical 2,6-difluorophenyl substitution in the target compound could provide more predictable electronic effects than asymmetrical 2,4-difluorophenyl groups, which may broaden emission spectra in Ir complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
